molecular formula C11H11Cl2NO2 B14667748 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester CAS No. 40575-34-6

1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester

Cat. No.: B14667748
CAS No.: 40575-34-6
M. Wt: 260.11 g/mol
InChI Key: WKMRIBJBDSRIMJ-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester is a chemical compound that features a pyrrolidine ring attached to a carboxylic acid esterified with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 2,4-dichlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity. Common reagents include thionyl chloride or dicyclohexylcarbodiimide (DCC) for activation of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products: The major products formed from these reactions include substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or receptor binding, which can alter cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4-Dichlorophenylacetic acid

Comparison: this compound is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

40575-34-6

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(2,4-dichlorophenyl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H11Cl2NO2/c12-8-3-4-10(9(13)7-8)16-11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2

InChI Key

WKMRIBJBDSRIMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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